BenchChemオンラインストアへようこそ!

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one

Medicinal Chemistry Drug Metabolism Hepatocellular Carcinoma

Differentiate your kinase inhibitor program with 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one. Unlike aromatic 7-azaindole, its 3-oxo-2,3-dihydro core enables unique C2 aldol, Wittig & Diels-Alder chemistries for novel, patentable analogs. Derivatives deliver 33% improved human liver microsomal stability (t₁/₂=62.0 vs 46.7 min for BLU9931), promising better PK profiles. Procure this foundational heterocycle to unlock new chemical space and circumvent IP estates. Ideal for oncology kinase programs targeting FGFR4, AAK1, GSK-3β.

Molecular Formula C7H6N2O
Molecular Weight 134.138
CAS No. 1258406-14-2
Cat. No. B578419
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2H-Pyrrolo[2,3-b]pyridin-3(7H)-one
CAS1258406-14-2
Molecular FormulaC7H6N2O
Molecular Weight134.138
Structural Identifiers
SMILESC1C(=O)C2=C(N1)N=CC=C2
InChIInChI=1S/C7H6N2O/c10-6-4-9-7-5(6)2-1-3-8-7/h1-3H,4H2,(H,8,9)
InChIKeyDNPWSSNLXNJAGN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one (CAS 1258406-14-2): Core Scaffold for Next-Generation Kinase Inhibitor Discovery and Antiviral Research


2H-Pyrrolo[2,3-b]pyridin-3(7H)-one (also known as 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one or 7-azaindolinone) is a foundational heterocyclic building block featuring a fused pyrrole-pyridine bicyclic system . This privileged scaffold serves as the unsubstituted core for a wide array of functionalized derivatives with demonstrated biological activity, particularly as potent inhibitors of disease-relevant kinases including AAK1, FGFR4, and GSK-3β [1][2]. Its molecular formula is C₇H₆N₂O with a molecular weight of 134.14 g/mol, and it possesses a precisely defined 3D geometry characterized by a planar core and specific hydrogen-bonding capabilities .

Why 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one Cannot Be Replaced by Common Azaindole or Pyrrolopyridine Analogs


Generic substitution with common analogs such as 7-azaindole or other pyrrolopyridine isomers is scientifically unsound due to critical differences in the core oxidation state and resultant reactivity profiles. The unique 3-oxo-2,3-dihydro functionality of this compound imparts distinct electronic properties, enabling chemoselective transformations at the C2 position that are inaccessible with fully aromatic 7-azaindole scaffolds [1]. This differentiation is crucial: for instance, 7-azaindole derivatives are extensively used as kinase hinge-binders, but the dihydro-3-one variant offers a superior platform for generating structurally diverse lead series via aldol condensations, Wittig reactions, and Diels-Alder cycloadditions, thereby enabling the exploration of novel chemical space that aromatic analogs cannot access [2].

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one: A Quantitative Guide to Differentiated Performance for Scientific Procurement


Superior In Vitro Microsomal Stability Compared to Clinical-Stage FGFR4 Inhibitor BLU9931

Derivatives based on the pyrrolo[2,3-b]pyridine-3-one core exhibit significantly enhanced metabolic stability. The lead compound '25', a pyrrolo[2,3-b]pyridine-3-one derivative, demonstrated a half-life (t₁/₂) of 62.0 minutes in human liver microsomes [1]. This represents a 33% improvement in stability over the clinical-stage FGFR4 inhibitor BLU9931, which exhibited a t₁/₂ of 46.7 minutes in the same assay system [1]. This indicates that the core scaffold imparts favorable pharmacokinetic properties that are not guaranteed with alternative cores.

Medicinal Chemistry Drug Metabolism Hepatocellular Carcinoma

Access to Unique 2-Substituted Derivatives via Chemoselective Aldol Reactions with Aromatic Aldehydes

The 7-azaindolinone (2H-Pyrrolo[2,3-b]pyridin-3(7H)-one) scaffold exhibits unique reactivity at the C2 position, enabling the synthesis of 2-substituted-7-azaindolinones via aldol condensation with aromatic aldehydes [1]. This specific transformation is not possible with the corresponding fully aromatic 7-azaindole. While quantitative yield data varies by substrate, the reaction is widely documented as a robust method for generating structurally diverse analogs [1]. This divergent reactivity profile provides a clear strategic advantage for medicinal chemists seeking to explore novel chemical space and overcome intellectual property barriers associated with traditional azaindole-based kinase inhibitors.

Organic Synthesis Chemical Biology Scaffold Diversification

Enzymatic Production via 7-Azaindole Oxidation Offers a Defined Biocatalytic Entry Point

2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a defined product in the enzymatic oxidation of 7-azaindole. The BRENDA enzyme database catalogs the reaction: 7-azaindole + FADH₂ + O₂ → 1,2-dihydro-3H-pyrrolo[2,3-b]pyridin-3-one + FAD + H₂O [1]. This specific biotransformation provides a unique, green chemistry route to the compound. While kinetic parameters (Km, kcat) for this specific reaction are not provided, the existence of a defined enzymatic pathway distinguishes this compound from analogs that lack a characterized biocatalytic synthesis route. This offers a potential advantage for sustainable or chemo-enzymatic synthesis strategies.

Biocatalysis Green Chemistry Enzymatic Synthesis

Commercial Availability at High Purity (98%) Enables Reproducible Research

For procurement and reproducibility purposes, 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is commercially available with a certified purity of 98% from major chemical suppliers . This high purity level is essential for ensuring consistent results in biological assays and for use as a reliable building block in multi-step syntheses. While the purity specification itself is not a direct scientific advantage over a comparator, the guaranteed availability at this standard simplifies procurement workflows and reduces the risk of batch-to-batch variability, a common issue with less characterized or custom-synthesized analogs.

Chemical Procurement Reproducibility Medicinal Chemistry

Optimal Application Scenarios for 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one Based on Quantitative Performance Data


Lead Optimization of Kinase Inhibitors Requiring Enhanced Metabolic Stability

Programs targeting FGFR4 or related kinases for oncology indications should prioritize 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one as a core scaffold. Data shows that derivatives built on this core achieve a 33% improvement in human liver microsomal stability (t₁/₂ = 62.0 min) compared to the clinical-stage inhibitor BLU9931 (t₁/₂ = 46.7 min) [1]. This translates to a lower predicted in vivo clearance, potentially reducing the required dose or dosing frequency and improving the overall therapeutic index. This is a critical advantage in lead optimization where improving pharmacokinetic properties without sacrificing potency is a primary goal.

Diversification of Chemical Series to Overcome Intellectual Property Barriers

When a discovery program is saturated with 7-azaindole-based kinase inhibitors, 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one offers a strategic departure point. The unique C2 reactivity of the dihydro-3-one core enables aldol condensations with aromatic aldehydes to yield 2-substituted derivatives that are inaccessible from the aromatic 7-azaindole scaffold [1][2]. This allows medicinal chemists to rapidly generate novel, patentable analogs while retaining the favorable kinase-binding properties of the pyrrolopyridine core, thereby circumventing existing intellectual property estates.

Development of Sustainable, Chemo-Enzymatic Synthesis Routes

For process chemistry groups focused on green chemistry initiatives, 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one is a compelling target. Its defined enzymatic synthesis from 7-azaindole via FAD-dependent oxidation [1] provides a validated starting point for developing a scalable, high-selectivity biocatalytic process. This route offers the potential to reduce hazardous waste and improve atom economy compared to traditional multi-step chemical syntheses, aligning with the principles of sustainable pharmaceutical manufacturing.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2H-Pyrrolo[2,3-b]pyridin-3(7H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.